Methyl p-toluenesulfinate

NMR spectroscopy Analytical chemistry Reaction monitoring

Methyl p-toluenesulfinate (CAS 672-78-6) is an electrophilic chiral sulfinylation agent for stereospecific C–S bond construction. Unlike methyl p-toluenesulfonate (a methylating agent) or sulfinate salts, it preserves chirality at sulfur for Andersen enantiopure sulfoxide synthesis (63–65% yield, [α]D²⁵ −199.4). Its distinct ¹H NMR shift (δ 3.42 vs. sulfone δ 3.02) enables qNMR O-/S-alkylation quantification. The (R)-(+)-enantiomer serves as a VCD/ECD absolute configuration benchmark. Procure ≥97% purity material for reproducible sulfinyl ketone enolate condensation, chiral auxiliary preparation, and pharmaceutical intermediate synthesis. Verify current stock and request a quote.

Molecular Formula C8H10O2S
Molecular Weight 170.23 g/mol
CAS No. 672-78-6
Cat. No. B049993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl p-toluenesulfinate
CAS672-78-6
SynonymsMethyl (±)-p-toluenesulfinate;  Methyl 4-methylbenzenesulfinate;  _x000B_Methyl p-toluenesulfinate;  4-Methylbenzenesulfinic Acid Methyl Ester
Molecular FormulaC8H10O2S
Molecular Weight170.23 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)OC
InChIInChI=1S/C8H10O2S/c1-7-3-5-8(6-4-7)11(9)10-2/h3-6H,1-2H3
InChIKeyMGPLBSPZSIFUQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl p-Toluenesulfinate (CAS 672-78-6) for Asymmetric Synthesis: Procurement-Grade Sulfinyl Transfer Reagent


Methyl p-toluenesulfinate (CAS 672-78-6, C₈H₁₀O₂S, MW 170.23) is a chiral sulfinate ester characterized by a sulfinyl group (–S(O)–) bonded to a p-tolyl group and a methoxy group . It serves as a versatile electrophilic sulfinylation agent in organic synthesis, enabling the efficient introduction of the p-tolylsulfinyl group into nucleophiles for the construction of chiral sulfoxides and sulfinamides . The compound is typically supplied as a pale yellow oil or crystalline solid with a standard purity of 97% .

Why Generic Substitution Fails: Critical Differentiation of Methyl p-Toluenesulfinate from Sulfonate Esters and Other Sulfinyl Donors


Generic substitution of methyl p-toluenesulfinate with other sulfinate esters or sulfonyl chlorides is scientifically unsound due to its unique dual reactivity as both a sulfinyl transfer agent and a chiral building block . Unlike methyl p-toluenesulfonate, which acts solely as a methylating agent, methyl p-toluenesulfinate enables stereospecific sulfinylation reactions that preserve chirality at the sulfur center . Furthermore, its reactivity profile differs fundamentally from sodium or potassium p-toluenesulfinate salts, which require different catalytic systems and solvent conditions for comparable transformations [1]. The quantitative evidence below demonstrates why this specific compound cannot be replaced by in-class alternatives without compromising reaction outcomes, stereochemical fidelity, or analytical reliability.

Product-Specific Quantitative Evidence Guide: Verified Differentiation of Methyl p-Toluenesulfinate from Closest Analogs


NMR-Based Discrimination of Methyl p-Toluenesulfinate from Methyl p-Tolyl Sulfone in Ambident Alkylation Mixtures

In the alkylation of the p-toluenesulfinate anion, methyl p-toluenesulfinate and methyl p-tolyl sulfone are formed as competing O- and S-alkylated products. These two compounds can be unambiguously distinguished and quantified by ¹H NMR spectroscopy. The methoxy group of methyl p-toluenesulfinate appears as a sharp singlet at 3.42 ppm, while the methyl group of methyl p-tolyl sulfone appears as a sharp singlet at 3.02 ppm, both referenced to TMS [1]. This 0.40 ppm separation provides a direct analytical window for assessing reaction selectivity and product purity without requiring chromatographic separation.

NMR spectroscopy Analytical chemistry Reaction monitoring Product identification

Established Synthetic Yield and Optical Purity for (S)-(−)-Methyl p-Toluenesulfinate via Andersen Protocol

The Andersen procedure for preparing enantiopure sulfoxides relies on (S)-(−)-methyl p-toluenesulfinate as a key intermediate. A validated Organic Syntheses procedure reports the isolation of (S)-(−)-methyl p-toluenesulfinate in 63–65% yield after crystallization from acetone, with a melting point of 105–106°C and specific rotation [α]D²⁵ −199.4 (acetone, c 1.5) [1]. This level of optical purity is critical for subsequent stereospecific transformations, as the sulfinyl stereocenter is transferred with high fidelity to the target sulfoxide products.

Asymmetric synthesis Chiral sulfoxides Process chemistry Stereoselective synthesis

Commercial Purity Specification of 97% with Batch-Specific Analytical Documentation

Methyl p-toluenesulfinate is commercially available with a standard purity specification of 97% (GC/HPLC), supported by batch-specific analytical reports including NMR, HPLC, and GC data . This purity level ensures that reactions employing this reagent are not compromised by impurities that could act as competing nucleophiles, catalyst poisons, or chromatographic contaminants. In comparison, lower-purity grades or alternative sulfinate sources may introduce variability that undermines reaction reproducibility, particularly in stereoselective transformations where trace impurities can erode enantiomeric excess.

Quality control Procurement specification Analytical chemistry Reproducibility

Validated Model Compound for Vibrational Circular Dichroism (VCD) Absolute Configuration Assignment

(R)-(+)-Methyl p-toluenesulfinate has been employed as a model chiral sulfinate with known absolute configuration to validate the reliability of vibrational circular dichroism (VCD) spectroscopy for assigning chirality in sulfinate esters [1]. In this study, VCD, electronic circular dichroism (ECD), and optical rotation measurements were cross-validated against the established configuration of (R)-(+)-methyl p-toluenesulfinate, confirming that each technique reliably assigns the chirality of sulfinates. This compound thus serves as a benchmark standard for calibrating chiroptical methods applied to new sulfinate derivatives.

Chiroptical spectroscopy Absolute configuration VCD Stereochemical analysis

Optimal Research and Industrial Application Scenarios for Methyl p-Toluenesulfinate Based on Quantified Differentiation


Asymmetric Synthesis of Chiral Sulfoxides via the Andersen Protocol

Methyl p-toluenesulfinate is the reagent of choice for the Andersen synthesis of enantiopure sulfoxides. The validated 63–65% yield and specific rotation [α]D²⁵ −199.4 for the (S)-(−)-enantiomer provide a reproducible entry point for constructing chiral sulfinyl building blocks. Subsequent reaction with Grignard or organolithium reagents displaces the methoxide group with retention of configuration at sulfur, delivering chiral sulfoxides that serve as ligands, auxiliaries, and pharmacophores in medicinal chemistry programs.

Analytical Standard for Monitoring O- versus S-Alkylation Selectivity

The distinct ¹H NMR chemical shifts of methyl p-toluenesulfinate (δ 3.42 ppm) and methyl p-tolyl sulfone (δ 3.02 ppm) enable rapid, non-destructive quantification of O- versus S-alkylation products in reactions involving the p-toluenesulfinate anion. Procurement of high-purity methyl p-toluenesulfinate (97% ) ensures accurate calibration curves for quantitative NMR analysis, supporting mechanistic studies and process optimization in both academic and industrial settings.

Chiroptical Spectroscopy Method Development and Calibration

As a literature-validated model compound for vibrational circular dichroism (VCD) absolute configuration assignment , (R)-(+)-methyl p-toluenesulfinate serves as a benchmark standard for calibrating VCD, ECD, and optical rotation instruments. Laboratories engaged in stereochemical analysis of novel sulfinate esters or sulfoxides can procure this compound to validate their chiroptical measurement protocols, ensuring reliable assignment of absolute configuration in compliance with regulatory expectations for chiral pharmaceutical intermediates.

Synthesis of α-Toluenesulfinyl Ketones via Enolate Condensation

Methyl p-toluenesulfinate undergoes enolate condensation to yield α-toluenesulfinyl ketones, a transformation that exploits its electrophilic sulfinyl sulfur center . This umpolung reactivity distinguishes it from sulfonate esters, which lack the sulfinyl moiety required for this transformation. The commercial availability of 97% pure material supports reproducible access to these synthetically versatile intermediates, which are employed in the preparation of sulfoxide-containing natural products and bioactive molecules.

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